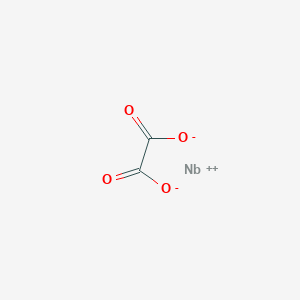
乙二酸铌(2+)
描述
Synthesis Analysis
The synthesis of niobium-based materials often involves the use of niobium chloride. For instance, the solvothermal synthesis from niobium chloride in benzyl alcohol has been studied . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .
Molecular Structure Analysis
The structure of niobium-based materials has been studied using various methods such as bond orientational order analysis . The structure and energies of the considered boundaries and the energies of vacancy formation in them have been calculated by the method of molecular-static simulation .
Chemical Reactions Analysis
Niobium-based materials have been used in various chemical reactions. For instance, niobium oxide nanostructured materials have been used in catalysis . The acidity of the niobium oxide derivatives was investigated by the ability of the materials to successfully promote the halochromic ring-opening of an oxazine-coumarin probe .
Physical And Chemical Properties Analysis
Niobium is a refractory metal with a high melting point . It is a transition element belonging to group 5 of the periodic table of the elements . Niobium has physical and chemical properties similar to those of tantalum, making it difficult to distinguish between the two elements .
科学研究应用
1. Catalytic Application in the Conversion of Biomass and Biomass Derivatives
- Summary of Application : Niobium compounds are used as catalysts in the conversion of biomass into chemical intermediates and fuels . This is an important area of research due to the renewable nature of biomass and its abundance as a source of carbon .
- Results or Outcomes : The use of niobium compounds in this way can help to reduce reliance on fossil fuels and decrease greenhouse gas emissions .
2. High-Temperature Applications
- Summary of Application : Niobium alloys are used in various high-temperature applications, including rocket propulsion systems . These alloys have low density, are ductile even at cryogenic temperatures, and are resistant to corrosion by acids and liquid alkali metals .
- Results or Outcomes : Despite the challenge of oxidation, niobium alloys have proven to be effective materials for high-temperature applications, particularly in aerospace contexts .
3. Degradation of Methylene Blue Dye
- Summary of Application : Niobium oxide has been used as a catalyst for the degradation of methylene blue dye . This is important for the treatment of wastewater contaminated with synthetic dyes .
- Methods of Application : The niobium catalyst is formed at room temperature by simple precipitation using immersion of the sample in an alkali medium . The catalyst is then used in conjunction with a reducing agent for the degradation of the dye .
- Results or Outcomes : The niobium catalyst was found to be effective in degrading methylene blue dye, with a degradation rate of 90% .
4. Additive to High Strength Low Alloy Steel
- Summary of Application : Niobium is used as an additive to high strength low alloy steel and stainless steel for oil and gas pipelines, car and truck bodies, architectural requirements, tool steels, ships hulls, and railroad tracks .
- Methods of Application : Niobium is added during the steel manufacturing process to enhance its strength and toughness .
- Results or Outcomes : The addition of Niobium imparts a doubling of strength and toughness due to grain refining, leading to weight reduction .
5. Manufacture of Lithium Niobate for Surface Acoustic Wave Filters
- Summary of Application : Niobium oxide is used in the manufacture of lithium niobate for surface acoustic wave filters .
- Methods of Application : The specific methods of application vary, but generally involve the use of niobium oxide in the production of lithium niobate .
- Results or Outcomes : The use of niobium oxide in this way results in a high index of refraction and a high dielectric constant .
6. Superconducting Magnetic Coils
- Summary of Application : Niobium-titanium and niobium-tin alloys are used in superconducting magnetic coils in magnetic resonance imagery (MRI), magnetoencephalography, magnetic levitation transport systems, and particle physics experiments .
- Methods of Application : These alloys are used in the construction of superconducting magnetic coils .
- Results or Outcomes : The electrical resistance of the alloy wire drops to virtually zero at or below the temperature of liquid helium (-268.8°C) .
- Summary of Application : Niobium carbide is used in cutting tool compositions .
- Methods of Application : Niobium carbide is added to the tool material to enhance its high temperature deformation and control grain growth .
- Results or Outcomes : The addition of Niobium carbide improves the tool’s performance under high temperature conditions .
8. Niobium Capacitors for Electronic Circuits
- Summary of Application : Niobium powder is used in the manufacture of niobium capacitors for electronic circuits .
- Methods of Application : Niobium powder is used in the production of capacitors, which are key components in electronic circuits .
- Results or Outcomes : Niobium capacitors have a high dielectric constant, which makes them suitable for use in electronic circuits .
9. Quantum Computer Chips (Qubits)
- Summary of Application : Quantum computers being developed by IBM at its Q laboratory rely on superconducting qubits made from aluminum and niobium that sit atop a silicon substrate .
- Methods of Application : The two superconducting electrodes sit between an insulator – or Josephson junction – of aluminum oxide .
- Results or Outcomes : As opposed to classical computers, which use binary digits (bits) that can have one of two states (0 or 1) at a time to solve mathematical and logical operations, a quantum computer uses quantum bits which can have two states simultaneously .
安全和危害
未来方向
Niobium-based materials have a promising future in various fields. For instance, they are being used in the development of the next generation of batteries . Furthermore, niobium is being used as a dopant and as a coating material to develop cobalt-reduced or cobalt-free, lithium-rich and manganese-based new cathodes with higher performance, improved electronic conductivity, and longer-term stability .
属性
IUPAC Name |
niobium(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Nb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIRZPRKOQHYBO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Nb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2NbO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943906 | |
| Record name | Niobium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium(2+) ethanedioate | |
CAS RN |
21348-59-4 | |
| Record name | Ethanedioic acid, niobium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021348594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, niobium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalic acid, niobium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















